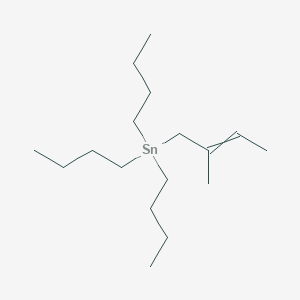
Tributyl(2-methylbut-2-EN-1-YL)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(2-methylbut-2-EN-1-YL)stannane is an organotin compound with the molecular formula C17H36Sn. It is also known by other names such as tributyl 3-methylbut-2-en-1-yl stannane and tributyl 3-methyl-2-butenyl tin . This compound is characterized by its immiscibility with water and its use in various chemical reactions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(2-methylbut-2-EN-1-YL)stannane can be synthesized through the addition of tributylstannyl-lithium to crotonaldehyde, followed by alkylation of the adduct using chloromethyl methyl ether . Another method involves the generation of stannylpotassium reagents through the combination of silylstannanes and t-BuOK, which can then be used for stannylative substitution of aryl halides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of organotin reagents and standard organic synthesis techniques. The compound is typically produced in small quantities for research purposes.
Chemical Reactions Analysis
Types of Reactions
Tributyl(2-methylbut-2-EN-1-YL)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The compound is involved in substitution reactions, particularly in the presence of aryl halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include t-BuOK, aryl halides, and chloromethyl methyl ether . The reactions typically occur under mild to moderate temperatures, often around 30°C .
Major Products Formed
The major products formed from reactions involving this compound include arylstannanes and other organotin compounds .
Scientific Research Applications
Tributyl(2-methylbut-2-EN-1-YL)stannane is used in various scientific research applications, including:
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential use in medicinal chemistry.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tributyl(2-methylbut-2-EN-1-YL)stannane involves its ability to act as a nucleophile in substitution reactions. The compound’s stannyl group interacts with electrophilic centers in other molecules, facilitating the formation of new chemical bonds . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
Tributyl(prop-2-en-1-yl)stannane: Another organotin compound with similar reactivity and applications.
Tributyltin hydride: Known for its use in radical reduction reactions.
Uniqueness
Tributyl(2-methylbut-2-EN-1-YL)stannane is unique due to its specific structure, which includes a 2-methylbut-2-en-1-yl group. This structural feature imparts distinct reactivity and properties compared to other organotin compounds .
Properties
CAS No. |
115991-75-8 |
|---|---|
Molecular Formula |
C17H36Sn |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
tributyl(2-methylbut-2-enyl)stannane |
InChI |
InChI=1S/C5H9.3C4H9.Sn/c1-4-5(2)3;3*1-3-4-2;/h4H,2H2,1,3H3;3*1,3-4H2,2H3; |
InChI Key |
NGQZOIDPPZMEBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















